1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
The compound has been found to have antimicrobial properties. It has been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Construction of Heterocyclic Hybrids
The compound has been used in the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole .
Inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD)
The compound has been found to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), which is a relevant mechanism of action for antibacterial drug candidates .
Synthesis of S-alkyl Derivatives
The compound has been used in the synthesis of S-alkyl derivatives. The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one prepared via condensation of the carboxylic acid with ortho-phenylenediamine was further alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce the series of S-alkyl derivatives .
Antifungal Properties
The compound has been found to have antifungal properties against the Candida albicans fungal strain .
Anticancer Effects
Quinazolinone derivatives, which include this compound, have shown promising broad-spectrum anti-cancer effects .
Inhibition of Mutant p53 Function
Some quinazolinone derivatives, including this compound, have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines .
Induction of Apoptotic Cell Death
The compound has been found to dictate mutant p53 function for apoptotic cell death .
Safety and Hazards
properties
IUPAC Name |
1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3S/c1-2-10-28-20(30)17-7-6-16(15-18(17)25-22(28)32)19(29)26-13-8-23(9-14-26,21(24)31)27-11-4-3-5-12-27/h6-7,15H,2-5,8-14H2,1H3,(H2,24,31)(H,25,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDFDQPZLMIZIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
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